molecular formula C17H13FN4S B12763145 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- CAS No. 123823-67-6

1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)-

Cat. No.: B12763145
CAS No.: 123823-67-6
M. Wt: 324.4 g/mol
InChI Key: HDQPTCMQQGBERL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is a heterocyclic compound that combines the structural features of benzimidazole and imidazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through cyclization reactions involving suitable precursors such as glyoxal or its derivatives.

    Thiomethylation: The thiomethyl group can be introduced by reacting the benzimidazole-imidazole intermediate with thiomethylating agents like methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzimidazole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-(((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)methyl)
  • 1H-Benzimidazole, 2-(((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)methyl)
  • 1H-Benzimidazole, 2-(((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)methyl)

Uniqueness

1H-Benzimidazole, 2-(((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)methyl)- is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s biological activity, stability, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this particular derivative potentially more effective in its applications compared to its analogs.

Properties

CAS No.

123823-67-6

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)imidazol-2-yl]sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H13FN4S/c18-12-5-7-13(8-6-12)22-10-9-19-17(22)23-11-16-20-14-3-1-2-4-15(14)21-16/h1-10H,11H2,(H,20,21)

InChI Key

HDQPTCMQQGBERL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NC=CN3C4=CC=C(C=C4)F

Origin of Product

United States

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